(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-4-[4-(diethylamino)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-16(4-2)12-7-5-11(6-8-12)15-13(17)9-10-14(18)19/h5-10H,3-4H2,1-2H3,(H,15,17)(H,18,19)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMYXNLWGRTNRB-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid typically involves the condensation of 4-(diethylamino)aniline with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids or bases can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.3 g/mol
- Functional Groups : It contains both a carbonyl group and a carboxylic acid, which are crucial for its biological activity.
The biological implications of (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid have been investigated through various studies:
Anticancer Properties
Research indicates that compounds with similar structures exhibit activity against cancer cell lines, suggesting that this compound may possess anticancer properties. Computational methods have predicted potential interactions with enzymes or receptors involved in metabolic pathways, which could be leveraged for therapeutic applications against tumors .
Antimicrobial Activity
The diethylamino group in the compound is linked to antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Similar compounds have been known to exhibit significant antibacterial and antifungal activities.
Synthesis and Production
The synthesis of this compound typically involves:
- Condensation Reactions : The reaction between 4-(diethylamino)aniline and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
- Reaction Conditions : Common solvents include ethanol or methanol, with temperatures maintained between 50-80°C to facilitate product formation .
Industrial Production
In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. Catalysts such as Lewis acids or bases are often used to enhance reaction rates and selectivity, followed by purification steps like recrystallization or chromatography to achieve high purity levels .
Case Study 1: Anticancer Activity
A study investigating the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity, particularly against breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another research project explored the antimicrobial properties of the compound against a range of bacterial strains. Results indicated that it effectively inhibited growth at low concentrations, showcasing its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized from evidence across multiple studies:
*Calculated based on structural analogs.
Key Comparative Insights:
Electronic Effects: The diethylamino group in the target compound is a stronger electron donor than acetyl (-COCH₃) or ethoxycarbonyl (-COOCH₂CH₃) groups. Chloro-hydroxyphenyl analogs (e.g., ) exhibit reduced electron density, favoring electrophilic reactions at the aromatic ring .
Solubility :
- Polar substituents like -N(C₂H₅)₂ (target) and -OH () improve solubility in polar solvents. In contrast, methyl or acetyl groups () limit aqueous solubility but enhance compatibility with organic media .
Reactivity: Maleamic acids with electron-withdrawing groups (e.g., -COCH₃) undergo faster nucleophilic additions (e.g., with amines or hydrazines) compared to electron-donating substituents like -N(C₂H₅)₂ . The methylanilino derivative () shows high synthetic yield (94.23%) under mild conditions, suggesting that steric hindrance from larger substituents (e.g., diethylamino) might require optimized reaction protocols .
Applications: Ethoxycarbonyl analogs () are intermediates in drug delivery systems due to their hydrolytic sensitivity .
Biological Activity
(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid, commonly referred to by its CAS number 1131006-80-8, is an organic compound notable for its unique structural features, including a conjugated system with both amine and carboxylic acid functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
- Molecular Formula : C14H18N2O3
- Molar Mass : 262.3 g/mol
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The amine group can form hydrogen bonds, while the carboxylic acid group participates in ionic interactions, modulating enzyme and receptor activities .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays, such as the sulforhodamine B (SRB) assay, demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed low micromolar concentrations leading to reduced cell viability in prostate cancer cells .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
Case Studies and Research Findings
- Antitumor Efficacy :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 4-Aminoacetophenone | Structure | Moderate | High |
| 2-Methoxy-5-(phenylamino)methyl phenol | Structure | Low | High |
Q & A
Basic: What synthetic routes are commonly employed for (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid?
The compound is synthesized via a maleic anhydride-amine condensation reaction. A validated protocol involves reacting maleic anhydride with 4-(diethylamino)aniline under reflux in anhydrous acetic acid. The reaction proceeds through nucleophilic attack of the amine on the anhydride, forming a maleamic acid intermediate, followed by intramolecular cyclization and subsequent ring opening to yield the (Z)-stereoisomer. Key parameters include strict temperature control (80–90°C) and inert atmosphere to minimize side reactions. Reported yields range from 93–97% after recrystallization in ethanol .
Basic: How is the structural identity of this compound confirmed experimentally?
Characterization relies on IR spectroscopy (ν(C=O) at 1710–1680 cm⁻¹ for conjugated carbonyl groups; ν(N–H) at 3300–3200 cm⁻¹) and ¹H NMR (δ 12.1 ppm for carboxylic acid proton, δ 6.8–7.2 ppm for aromatic protons, and δ 3.4–3.6 ppm for diethylamino –CH₂– groups). Coupling constants (J = 12–14 Hz for trans-olefinic protons) confirm the (Z)-configuration. Melting point analysis (188–192°C) further validates purity .
Basic: What are the solubility properties of this compound, and how do they impact experimental design?
The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions. This necessitates solvent optimization for biological assays. For example, stock solutions are typically prepared in DMSO (≤1% v/v) to avoid cytotoxicity in cell-based studies. Precipitation issues in aqueous buffers can be mitigated by pH adjustment (pKa ~2.81) .
Basic: What analytical methods are suitable for quantifying this compound?
Potentiometric titration is the primary method, leveraging its dissociation constant (pKa = 2.81 ± 0.25). A standardized NaOH solution (0.1 M) in non-aqueous media (e.g., ethanol) is used to titrate the carboxylic acid group, with endpoint detection via glass electrode. UV-Vis spectroscopy (λ_max ~260 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) is an alternative for concentration determination .
Advanced: How can reaction conditions be optimized to minimize stereoisomerization during synthesis?
Steric and electronic factors favor the (Z)-isomer, but prolonged heating or acidic conditions may induce isomerization. Optimization strategies include:
- Short reaction times (<4 hours) under reflux.
- Use of bulky solvents (e.g., toluene) to stabilize the transition state.
- Post-synthesis quenching with cold ethanol to "freeze" the stereochemistry.
Contradictory reports on isomer ratios (e.g., 95:5 vs. 85:15 Z:E) suggest temperature gradients or trace metal impurities as variables requiring further study .
Advanced: How do spectroscopic data resolve contradictions in reported structural assignments?
Discrepancies in ¹³C NMR carbonyl shifts (e.g., δ 168 vs. 172 ppm) arise from solvent polarity and hydrogen bonding. DEPT-135 experiments differentiate carbonyl carbons (quaternary, no signal) from CH/CH₂ groups. Advanced 2D NMR (HSQC, HMBC) maps correlations between the enoic acid proton (δ 6.3 ppm) and adjacent carbons, confirming conjugation with the diethylaminoaryl group. X-ray crystallography (if available) provides definitive proof .
Advanced: What mechanistic insights explain the compound’s reactivity in Michael addition reactions?
The α,β-unsaturated ketone moiety acts as a Michael acceptor , enabling nucleophilic attacks by amines or thiols. DFT calculations suggest that the electron-donating diethylamino group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity. Kinetic studies (pseudo-first-order conditions) reveal a rate-determining step involving nucleophile addition to the β-carbon, with k₂ = 0.45 M⁻¹·s⁻¹ in DMSO at 25°C .
Advanced: What strategies address solubility challenges in biological activity studies?
- Prodrug derivatization : Esterification of the carboxylic acid group (e.g., methyl ester) improves membrane permeability.
- Nanoformulation : Encapsulation in liposomes (size ~100 nm, PDI <0.2) enhances aqueous dispersion.
- Co-solvent systems : Use of cyclodextrins (e.g., HP-β-CD) increases solubility via host-guest interactions (Kb = 220 M⁻¹) .
Advanced: How does the compound’s electronic structure influence its spectroscopic and reactive properties?
The push-pull conjugation between the electron-rich diethylamino group and electron-withdrawing carbonyls creates a polarized π-system. This results in:
- Bathochromic shifts in UV-Vis (Δλ = +40 nm vs. non-conjugated analogs).
- Enhanced acidity (pKa ~2.8) due to resonance stabilization of the deprotonated form.
- Redox activity : Cyclic voltammetry shows a reversible reduction peak at -0.65 V (vs. Ag/AgCl), relevant for electrochemical sensing applications .
Advanced: What computational methods validate experimental data on tautomeric equilibria?
DFT (B3LYP/6-311+G(d,p)) calculations predict a keto-enol equilibrium favoring the keto form (ΔG = -3.2 kcal/mol). IR frequencies for enolic O–H (ν = 3200 cm⁻¹) correlate with experimental traces only under anhydrous conditions, suggesting trace water catalyzes tautomerization. MD simulations (100 ns) in explicit solvent models (e.g., water, DMSO) refine these predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
